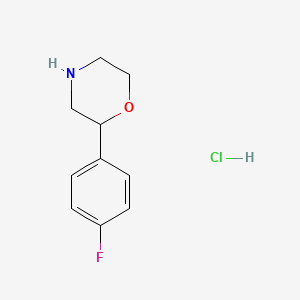

2-(4-Fluorophenyl)morpholine HCl

Description

2-(4-Fluorophenyl)morpholine HCl (CAS: 62243-70-3) is a morpholine derivative with a 4-fluorophenyl group substituted at the 2-position of the morpholine ring. Its molecular formula is C₁₂H₁₄FNO₅, and it is primarily utilized as a biochemical reagent and molecular building block in pharmaceutical research . The compound exhibits irritant properties, requiring precautions to avoid inhalation, skin contact, or eye exposure .

Properties

IUPAC Name |

2-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIHXYHYVKMHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)morpholine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with epichlorohydrin to form 2-(4-fluorophenyl)oxirane, which is then reacted with morpholine to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(4-Fluorophenyl)morpholine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-fluorophenyl)morpholine N-oxide, while reduction may produce 2-(4-fluorophenyl)morpholine .

Scientific Research Applications

2-(4-Fluorophenyl)morpholine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl-Morpholine Backbone

Aprepitant-Related Impurity: (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine HCl (CAS: 171482-05-6)

- Molecular Formula: C₂₀H₁₈F₇NO₂·HCl

- Key Features :

- Contains a 4-fluorophenyl group and a morpholine core.

- Additional 3,5-bis(trifluoromethyl)phenyl and ethoxy substituents.

- Higher molecular weight (473.82 g/mol) compared to 2-(4-Fluorophenyl)morpholine HCl (263.25 g/mol).

- Application : Serves as an impurity in aprepitant synthesis, a neurokinin-1 receptor antagonist .

4-[(4-Methoxyphenyl)sulfonyl]morpholine (Table 2, Entry 5)

- Molecular Formula: C₁₁H₁₅NO₄S

- Key Features: Morpholine substituted with a 4-methoxyphenyl sulfonyl group at the 4-position. Melting point: 109–110°C (vs. Synthesized via Grignard reagent coupling and purified via flash chromatography .

Fluorophenyl-Containing Heterocycles with Divergent Cores

Imidazo[1,2-a]pyridine Derivatives (e.g., IP-1, IP-2, IP-6)

- Key Features: Fluorophenyl group attached to an imidazopyridine core. Demonstrated antimicrobial activity against Staphylococcus aureus . Synthesized via condensation of 5-methylpyridin-2-amine with 2-chloro-1-(4-fluorophenyl)ethanone .

Dopamine Uptake Inhibitors (e.g., GBR 12909)

Morpholine Derivatives with Alternative Substituents

1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea

- Key Features: Morpholine ring with a urea-linked 4-chlorophenyl group. Exhibits hydrogen-bonded dimerization in crystalline form, influencing solubility .

Pruvanserin Hydrochloride (CAS: 443144-27-2)

- Molecular Formula : C₂₂H₂₁FN₄O·HCl

- Key Features :

- Piperazine core with a 4-fluorophenethyl group and indole-3-carbonitrile.

- Investigated for insomnia and depression, highlighting therapeutic versatility of fluorophenyl-containing compounds .

Biological Activity

2-(4-Fluorophenyl)morpholine hydrochloride (CAS Number: 3749227) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research on its biological properties, mechanisms of action, and applications, supported by data tables and case studies.

2-(4-Fluorophenyl)morpholine has the molecular formula and a molar mass of approximately 185.21 g/mol. The presence of a fluorine atom in the para position of the phenyl ring is significant for its biological activity, enhancing lipophilicity and metabolic stability.

The mechanism by which 2-(4-Fluorophenyl)morpholine exerts its biological effects generally involves:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. This interaction is often mediated through hydrogen bonding facilitated by the fluorine atom.

- Cellular Uptake : The morpholine moiety may enhance cellular permeability, allowing for better uptake in biological systems.

Biological Activity

Research indicates that 2-(4-Fluorophenyl)morpholine exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Effects : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The underlying mechanisms involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Data Table: Biological Activities

Case Studies

-

Antimicrobial Activity Study :

A study conducted on various bacterial strains showed that 2-(4-Fluorophenyl)morpholine exhibited significant antimicrobial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential for development as a therapeutic agent against resistant bacterial infections. -

Anticancer Research :

In vitro studies using MCF-7 breast cancer cells revealed that treatment with 2-(4-Fluorophenyl)morpholine resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway. -

Neuroprotection Assessment :

Research on PC12 neuronal cells indicated that treatment with 2-(4-Fluorophenyl)morpholine improved cell survival under oxidative stress conditions, highlighting its potential neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenyl)morpholine HCl, and how can purity be optimized during synthesis?

- Methodological Answer : A common route involves cyclization reactions using intermediates like 4-fluorophenyl-substituted ethylamines. For example, coupling reactions with morpholine derivatives in the presence of HCl yield the hydrochloride salt. Evidence from cyclization protocols (e.g., using HCl in methanol for deprotection) suggests optimizing stoichiometry and reaction time to minimize byproducts . Purity can be enhanced via recrystallization in ethanol or acetonitrile, followed by HPLC analysis with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of 2-(4-fluorophenyl)morpholine HCl?

- Methodological Answer :

- NMR : H and C NMR can confirm the morpholine ring and fluorophenyl substituent (e.g., aromatic protons at δ 7.2–7.6 ppm and morpholine protons at δ 3.4–4.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 231.214 (CHFNO) and HCl adducts .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.